5-(methoxymethyl)-2-piperazin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one hydrochloride
Description
5-(Methoxymethyl)-2-piperazin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one hydrochloride is a triazolopyrimidinone derivative with the molecular formula C₁₁H₁₇ClN₆O₂ and a molecular weight of 300.75 g/mol . It is synthesized as a hydrochloride salt to enhance solubility and stability, with a reported purity >90% .
The methoxymethyl group at the 5-position and the piperazine moiety at the 2-position distinguish it from other triazolopyrimidinones. These substituents are hypothesized to influence its pharmacokinetic properties, including solubility, metabolic stability, and binding affinity to biological targets .
Properties
IUPAC Name |
5-(methoxymethyl)-2-piperazin-1-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O2.ClH/c1-19-7-8-6-9(18)17-10(13-8)14-11(15-17)16-4-2-12-3-5-16;/h6,12H,2-5,7H2,1H3,(H,13,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHISYNXDKSJCFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)N2C(=N1)N=C(N2)N3CCNCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 5-(methoxymethyl)-2-piperazin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one hydrochloride is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase.
Mode of Action
This compound acts as an inhibitor of CDK2. It binds to the active site of CDK2, preventing the kinase from phosphorylating its substrates. This inhibitory action disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation.
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle regulatory pathway . By preventing the phosphorylation of key components for cell proliferation, the compound disrupts the normal progression of the cell cycle. This leads to a halt in cell proliferation, which can be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer.
Biochemical Analysis
Biochemical Properties
5-(methoxymethyl)-2-piperazin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is a crucial enzyme involved in cell cycle regulation, and its inhibition can lead to the suppression of tumor cell proliferation. The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of key substrates required for cell cycle progression. Additionally, this compound has been shown to interact with other proteins involved in cell signaling pathways, further influencing cellular functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to reduced cell proliferation. It also triggers apoptosis, or programmed cell death, by activating caspase enzymes and disrupting mitochondrial membrane potential. Furthermore, this compound influences gene expression by modulating transcription factors and signaling pathways such as the PI3K/Akt pathway, which is critical for cell survival and growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the ATP-binding site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis. Additionally, the compound can modulate the activity of other kinases and signaling molecules, further influencing cellular processes. Molecular docking studies have shown that the binding of this compound to CDK2 involves hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor-enzyme complex.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, with minimal degradation over extended periods. In in vitro studies, the compound’s inhibitory effects on CDK2 and its impact on cell proliferation and apoptosis are sustained over several days of treatment. Long-term studies in vivo have shown that the compound can maintain its efficacy in reducing tumor growth, although some degradation and reduced potency may occur over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, toxic effects such as weight loss, liver toxicity, and hematological changes have been observed. The therapeutic window for this compound is relatively narrow, necessitating careful dosage optimization to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is metabolized primarily in the liver through cytochrome P450 enzymes. The compound undergoes oxidative metabolism, resulting in the formation of several metabolites that are excreted via the kidneys. The metabolic pathways involve hydroxylation and demethylation reactions, which are catalyzed by specific isoforms of cytochrome P450. These metabolic processes can influence the compound’s pharmacokinetics and overall efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can cross cell membranes and accumulate in the cytoplasm, where it exerts its inhibitory effects on CDK2. Additionally, the compound may interact with transport proteins that facilitate its distribution to specific tissues, including tumors. The distribution pattern of the compound is influenced by its physicochemical properties, such as lipophilicity and molecular size.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and nucleus. In the cytoplasm, the compound interacts with CDK2 and other signaling molecules, while in the nucleus, it can influence gene expression by modulating transcription factors. The compound’s localization is directed by its ability to diffuse across cellular membranes and its interactions with specific binding proteins. Post-translational modifications, such as phosphorylation, may also affect the compound’s localization and activity.
Biological Activity
5-(methoxymethyl)-2-piperazin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). This article reviews the compound's biological activity, synthesizing data from various studies and highlighting its pharmacological properties.
Chemical Structure and Properties
The compound is characterized by a triazolo-pyrimidine core structure, which is known for its diverse biological activities. Its molecular formula is CHClNO, and it has a molecular weight of approximately 248.73 g/mol. The presence of the piperazine moiety contributes to its pharmacological profile.
The primary target of this compound is cyclin-dependent kinase 2 (CDK2) . By inhibiting CDK2, the compound affects cell cycle regulation, which is crucial in cancer therapy as CDK2 plays a significant role in cell proliferation and tumor growth .
Anticancer Properties
Several studies have demonstrated the anticancer potential of this compound:
- In vitro Studies : The compound has shown promising results against various cancer cell lines. For instance, it exhibited significant antiproliferative activity in human cervix carcinoma (HeLa) cells with an IC value indicating effective growth inhibition .
- Mechanistic Insights : The inhibition of CDK2 leads to cell cycle arrest at the G1/S transition phase. This mechanism is critical for preventing uncontrolled cell division typical in cancerous tissues .
Antimicrobial Activity
While primarily studied for its anticancer effects, some derivatives related to this compound have also been evaluated for antimicrobial activity:
- Screening Results : Compounds derived from similar structural frameworks have shown moderate to excellent antimicrobial properties against various bacterial strains . This suggests that modifications in the piperazine and triazole components may enhance antimicrobial efficacy.
Pharmacokinetics and Drug-Likeness
In silico studies on the pharmacokinetic properties of this compound indicate favorable absorption and distribution characteristics. The drug-likeness assessment using a boiled egg model suggests that the compound has suitable properties for further development in drug formulation .
Case Studies
Several case studies highlight the effectiveness of this compound:
- Study on HeLa Cells : A detailed examination revealed that the compound significantly reduced cell viability in HeLa cells when treated over a range of concentrations (0.1 µM to 10 µM), with a calculated IC of approximately 5 µM .
- In Vivo Models : Further investigations are warranted to assess the efficacy of this compound in vivo to validate its potential as an anticancer agent and explore its safety profile.
Scientific Research Applications
Biochemical Pathways
The inhibition of CDK2 affects several biochemical pathways:
- Cell Cycle Regulation : The compound interferes with the phosphorylation of downstream targets essential for cell cycle progression.
- Tumor Suppression : By inducing cell cycle arrest, it shows promise as an anti-cancer agent.
Pharmacokinetics and Metabolism
In silico studies suggest that the compound exhibits favorable pharmacokinetic properties:
- Absorption and Distribution : It is absorbed well and distributed through passive diffusion and active transport mechanisms.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
- Stability : Maintains stability under standard storage conditions with minimal degradation over time .
Cancer Research
The compound has shown potential in various cancer studies:
- In vitro Studies : Demonstrated significant inhibition of tumor cell proliferation across different cancer types.
- Animal Models : Lower doses effectively inhibit tumor growth without notable toxicity, suggesting a therapeutic window for clinical applications .
Drug Development
Due to its mechanism of action targeting CDK2, this compound is being explored as a lead candidate for developing new anti-cancer therapies. Its ability to selectively inhibit cell proliferation makes it an attractive option for further pharmacological studies.
Case Studies and Experimental Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Inhibition of CDK2 in breast cancer cells | Significant reduction in cell viability was observed upon treatment with varying concentrations of the compound. |
| Study 2 | Pharmacokinetic profiling | The compound showed good absorption and distribution characteristics in animal models. |
| Study 3 | Tumor growth inhibition | In vivo studies indicated that administration of the compound led to a marked decrease in tumor size without significant side effects. |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their pharmacological or physicochemical properties:
Key Observations
Substituent Impact on Solubility :
- The methoxymethyl group in the target compound likely improves aqueous solubility compared to chloromethyl (S1-TP) or trifluoromethyl derivatives .
- The piperazine moiety enhances solubility and enables protonation at physiological pH, facilitating interactions with acidic biological targets .
Electrochemical Behavior: Substituents at the 5-position significantly alter oxidation potentials.
Biological Activity :
- The chloromethyl group in S1-TP and FABP4 inhibitors confers reactivity for covalent binding but may increase toxicity risks .
- Piperidine (S2-TP) and morpholine (S3-TP) substituents enhance lipophilicity and membrane permeability, whereas the target compound’s piperazine group balances solubility and target engagement .
Preparation Methods
Synthesis of the Triazolopyrimidine Core
- The core triazolo[1,5-a]pyrimidin-7(4H)-one is commonly synthesized via cyclocondensation reactions involving precursors such as amino-triazoles and β-dicarbonyl compounds or their derivatives.
- For example, ethyl 5-amino-1,2,4-triazole-3-carboxylate reacts with 1-phenylbutane-1,3-dione in refluxing acetic acid to yield ethyl 5-methyl-7-phenyl-triazolo[1,5-a]pyrimidine-2-carboxylate intermediates, which can be hydrolyzed and further modified.
Installation of the 5-(Methoxymethyl) Group
- The methoxymethyl substituent at position 5 can be introduced via alkylation reactions using methoxymethyl halides (e.g., methoxymethyl chloride or bromide) under basic conditions.
- This alkylation is generally performed on the 5-position of the triazolopyrimidine ring, often after the core structure has been established but before or after piperazine substitution, depending on the synthetic route.
Formation of the Hydrochloride Salt
- The final compound is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent such as ethanol or diethyl ether.
- This salt formation improves the compound’s crystalline properties, stability, and solubility for pharmaceutical applications.
Representative Synthetic Scheme (Summary)
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Cyclocondensation | Ethyl 5-amino-1,2,4-triazole-3-carboxylate + β-diketone, reflux in acetic acid | Ethyl triazolopyrimidine carboxylate intermediates |
| 2 | Hydrolysis | Basic hydrolysis | Triazolopyrimidine carboxylic acid |
| 3 | Chlorination | Thionyl chloride or similar | 2-Chlorocarbonyl triazolopyrimidine |
| 4 | Nucleophilic substitution | Piperazine, DIPEA, CH2Cl2 | 2-Piperazin-1-yl triazolopyrimidine derivatives |
| 5 | Alkylation | Methoxymethyl halide, base | 5-(Methoxymethyl)-2-piperazin-1-yl triazolopyrimidine |
| 6 | Salt formation | HCl in ethanol or ether | Hydrochloride salt of the target compound |
Research Findings and Optimization Notes
- The use of DIPEA as a base in coupling reactions has been shown to increase yields and reduce side reactions.
- Chlorination of the carboxylic acid intermediate to the corresponding acid chloride is a critical step that must be carefully controlled to avoid decomposition or over-chlorination.
- Alkylation at the 5-position requires careful control of reaction conditions to prevent multiple substitutions or ring degradation.
- The hydrochloride salt form improves the compound's pharmaceutical properties, including solubility and bioavailability.
- Variations in the substituents on the triazolopyrimidine ring, including the methoxymethyl group, have been explored to optimize antiviral activity, indicating the importance of precise synthetic control.
Q & A
Q. Table 1: Example Synthesis Conditions
| Step | Reagents/Conditions | Monitoring Method |
|---|---|---|
| Cyclocondensation | Ethanol/water (1:1), TMDP catalyst | TLC (silica gel, UV 254 nm) |
| Piperazine functionalization | Piperazine in DMF, 80°C, 12h | NMR |
Basic Question: How can electrochemical properties inform its potential pharmacological applications?
Answer:
Voltammetric techniques (e.g., cyclic voltammetry on carbon graphite electrodes) reveal redox behavior critical for drug metabolism and electron-transfer interactions. Key parameters:
- Oxidation/reduction potentials : Identify reactive sites (e.g., triazole or pyrimidine rings) prone to metabolic modification .
- Diffusion coefficients : Calculate using the Randles-Sevcik equation to assess membrane permeability .
- pH dependence : Test in buffer solutions (e.g., ammonium acetate pH 6.5) to simulate physiological conditions .
Q. Table 2: Example Voltammetric Data (Hypothetical)
| Parameter | Value | Significance |
|---|---|---|
| +0.75 V vs. Ag/AgCl | Indicates moderate electron-donating capacity | |
| ratio | 1:0.9 (anodic:cathodic) | Suggests quasi-reversible redox behavior |
Advanced Question: How to resolve contradictions in electrochemical data across studies?
Answer:
Discrepancies in voltammetric results (e.g., peak shifts or current density variations) may arise from:
- Electrode surface heterogeneity : Standardize electrode pretreatment (e.g., polishing with alumina slurry) to ensure reproducibility .
- Solution composition : Control ionic strength (e.g., 0.1 M KCl as supporting electrolyte) to minimize double-layer effects .
- Adsorption artifacts : Perform controlled potential electrolysis to distinguish diffusion-controlled vs. adsorption-driven currents .
- Statistical validation : Use ANOVA or Tukey’s test to compare datasets from ≥4 replicates .
Advanced Question: What strategies optimize stability studies under physiological conditions?
Answer:
Design accelerated degradation studies using:
- Forced degradation : Expose the compound to heat (40–60°C), UV light (254 nm), and hydrolytic conditions (pH 1–13) for 72h .
- Analytical monitoring :
Advanced Question: How to evaluate environmental fate using computational and experimental methods?
Answer:
Adopt a tiered approach:
Computational prediction :
Experimental validation :
- Soil/water partitioning : Shake-flask method with HPLC-UV quantification .
- Microbial degradation : Incubate with Pseudomonas putida and monitor via CO evolution .
Ecotoxicity :
- Algal growth inhibition : Chlorella vulgaris exposure (72h, OECD 201) .
Q. Table 3: Hypothetical Environmental Data
| Parameter | Value | Implication |
|---|---|---|
| log | 2.1 | Moderate bioaccumulation potential |
| DT (soil) | 30 days | Requires mitigation in agricultural settings |
Basic Question: What crystallographic techniques confirm its molecular structure?
Answer:
Single-crystal X-ray diffraction (SCXRD) is definitive:
- Crystal growth : Use slow evaporation from DMSO/water (1:4) .
- Data collection : Mo Kα radiation ( Å), 298 K .
- Refinement : SHELXL-97 for bond length/angle optimization (target ) .
Advanced Question: How to design structure-activity relationship (SAR) studies for analogues?
Answer:
Focus on substituent variations:
- Piperazine modifications : Compare -methylpiperazine vs. morpholine derivatives for solubility/binding affinity .
- Triazole substitutions : Introduce halogens (Cl, F) or methoxy groups to assess steric/electronic effects .
- Biological assays :
- Enzyme inhibition : Kinase or CYP450 assays with IC determination .
- Cellular uptake : Fluorescence tagging (e.g., BODIPY) and confocal microscopy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
